molecular formula C10H12BrN B13242794 3-bromo-N-(cyclopropylmethyl)aniline

3-bromo-N-(cyclopropylmethyl)aniline

Cat. No.: B13242794
M. Wt: 226.11 g/mol
InChI Key: KDRFZHZRRVPEGJ-UHFFFAOYSA-N
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Description

3-Bromo-N-(cyclopropylmethyl)aniline is an organic compound with the molecular formula C10H12BrN It is a derivative of aniline, where the hydrogen atom in the para position is replaced by a bromine atom, and the nitrogen atom is substituted with a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(cyclopropylmethyl)aniline can be achieved through several methods. One common approach involves the bromination of N-(cyclopropylmethyl)aniline. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of N-(cyclopropylmethyl)aniline is coupled with a brominated aryl halide in the presence of a palladium catalyst and a base. This method provides a high yield of the desired product under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(cyclopropylmethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The aniline moiety can be oxidized to form nitroso or nitro derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding aniline derivative without the bromine atom.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide, thiols, or alkoxides in polar solvents such as ethanol or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of N-(cyclopropylmethyl)aniline derivatives with different substituents replacing the bromine atom.

    Oxidation: Formation of nitroso or nitro derivatives of N-(cyclopropylmethyl)aniline.

    Reduction: Formation of N-(cyclopropylmethyl)aniline without the bromine atom.

Scientific Research Applications

3-Bromo-N-(cyclopropylmethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Explored for its potential use in drug discovery and development. Its derivatives are studied for their therapeutic effects and pharmacokinetic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-(cyclopropylmethyl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the cyclopropylmethyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    3-Bromoaniline: Similar structure but lacks the cyclopropylmethyl group.

    N-(Cyclopropylmethyl)aniline: Similar structure but lacks the bromine atom.

    3-Bromo-N-methylaniline: Similar structure but has a methyl group instead of a cyclopropylmethyl group.

Uniqueness

3-Bromo-N-(cyclopropylmethyl)aniline is unique due to the presence of both the bromine atom and the cyclopropylmethyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The cyclopropylmethyl group can enhance the compound’s stability and reactivity, while the bromine atom provides a site for further functionalization .

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

3-bromo-N-(cyclopropylmethyl)aniline

InChI

InChI=1S/C10H12BrN/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8,12H,4-5,7H2

InChI Key

KDRFZHZRRVPEGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=CC(=CC=C2)Br

Origin of Product

United States

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